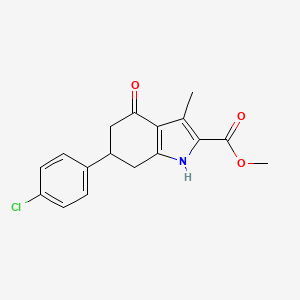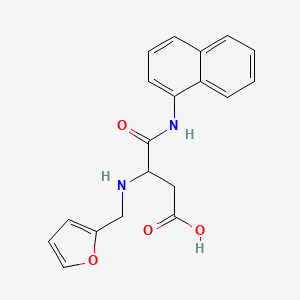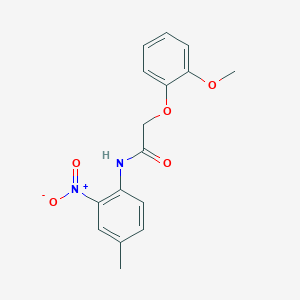![molecular formula C20H23BrN2O2S B4071074 2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(butan-2-yl)benzamide](/img/structure/B4071074.png)
2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(butan-2-yl)benzamide
Vue d'ensemble
Description
2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(butan-2-yl)benzamide is an organic compound with a complex structure that includes a bromobenzyl group, a sulfanyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(butan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the 2-bromobenzyl sulfanyl intermediate. This intermediate is then reacted with an acetylating agent to form the acetylated product. The final step involves the coupling of the acetylated intermediate with N-(butan-2-yl)benzamide under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in a manufacturing setting.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(butan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the bromobenzyl group can produce a benzyl derivative.
Applications De Recherche Scientifique
2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(butan-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(butan-2-yl)benzamide involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain proteins or enzymes, while the sulfanyl group can undergo redox reactions that modulate biological activity. The acetyl and benzamide moieties may also contribute to the compound’s overall bioactivity by influencing its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-propylbenzamide
- 2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-[(1S)-1-phenylethyl]benzamide
Uniqueness
2-({[(2-bromobenzyl)sulfanyl]acetyl}amino)-N-(butan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butan-2-yl group, in particular, may influence its pharmacokinetic profile and interaction with biological targets, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]-N-butan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2S/c1-3-14(2)22-20(25)16-9-5-7-11-18(16)23-19(24)13-26-12-15-8-4-6-10-17(15)21/h4-11,14H,3,12-13H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJYYPSFPRQYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4070997.png)

![5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4071008.png)
![N-({8-[(4-methoxy-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.5]dec-2-yl}methyl)nicotinamide](/img/structure/B4071013.png)

![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4071035.png)
![N-[4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4071041.png)
![ethyl 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}benzoate hydrochloride](/img/structure/B4071052.png)
![2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071059.png)



![1-[1-[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide](/img/structure/B4071089.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B4071094.png)
